An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery, the careful characterization of novel chemical entities is paramount to understanding their therapeutic potential. Among the myriad of heterocyclic scaffolds, the isoxazole and oxetane moieties have garnered significant attention for their versatile biological activities and favorable physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid , a molecule of interest in medicinal chemistry.
This document is intended to serve as a valuable resource for researchers and drug development professionals by not only presenting the fundamental physicochemical data but also by providing the underlying scientific rationale for the experimental and computational methodologies used in their determination. A thorough understanding of these properties is critical for predicting a compound's pharmacokinetic and pharmacodynamic behavior, ultimately guiding its development from a promising lead into a viable drug candidate.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its molecular identity and three-dimensional structure.
Chemical Structure:
Figure 1: 2D Structure of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid | - |
| CAS Number | 1589005-43-5 | [1] |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.16 g/mol | [1] |
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in biological systems. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted/Known Value | Significance in Drug Discovery |
| pKa (acidic) | 2.5 (Predicted) | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| logP | 0.8 (Predicted) | A measure of lipophilicity, which influences membrane permeability and metabolic stability. |
| Aqueous Solubility (logS) | -1.5 (Predicted) | Determines the dissolution rate and bioavailability of the compound. |
Note: Predicted values are computationally derived and should be confirmed by experimental methods.
Spectroscopic Profile (Expected)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxetane ring protons, the methyl group protons, and the isoxazole ring proton. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon of the oxetane, the methyl carbon, the carbons of the isoxazole ring, and the carbonyl carbon of the carboxylic acid. The chemical shifts of the isoxazole ring carbons are particularly informative for confirming the substitution pattern.[6]
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode is expected to show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid, a sharp C=O stretching vibration of the carbonyl group, and characteristic C-O and C=N stretching frequencies from the oxetane and isoxazole rings, respectively.[4]
Methodologies for Physicochemical Property Determination
The accurate determination of physicochemical properties relies on robust and validated experimental protocols. The following section details the standard methodologies for measuring pKa, logP, and aqueous solubility.
Determination of Acid Dissociation Constant (pKa)
The pKa of the carboxylic acid moiety is a critical parameter as it dictates the charge state of the molecule at a given pH.
Workflow for Potentiometric Titration of pKa:
Figure 2: Workflow for pKa determination by potentiometric titration.
Experimental Protocol: Potentiometric Titration
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Solution Preparation: Prepare a solution of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid of known concentration (e.g., 0.01 M) in a suitable solvent system. For compounds with limited aqueous solubility, a co-solvent system such as methanol/water or DMSO/water may be employed.
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pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
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Data Recording: Record the pH of the solution after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Causality Behind Experimental Choices: Potentiometric titration is a direct and reliable method for determining pKa. The use of a co-solvent is a practical approach to address poor aqueous solubility, a common challenge in drug discovery.
Determination of the Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and potential for oral absorption.
Workflow for Shake-Flask logP Determination:
Figure 3: Workflow for logP determination by the shake-flask method.
Experimental Protocol: Shake-Flask Method
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Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
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Compound Addition: Dissolve a known amount of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid in the pre-saturated n-octanol.
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Partitioning: Add an equal volume of the pre-saturated water to the n-octanol solution in a sealed vessel.
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Equilibration: Shake the vessel for a sufficient period to allow the compound to partition between the two phases and reach equilibrium.
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Phase Separation: Separate the two phases by centrifugation.
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Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of partitioning. Pre-saturation of the solvents is critical to prevent volume changes during the experiment, which would affect the accuracy of the concentration measurements.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that influences the dissolution rate and, consequently, the bioavailability of an orally administered drug.
Workflow for Kinetic Solubility Assay:
Figure 4: Workflow for kinetic solubility determination.
Experimental Protocol: Kinetic Solubility Assay
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Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid in dimethyl sulfoxide (DMSO).
-
Dilution and Precipitation: Add a small aliquot of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at a relevant pH). This rapid dilution from an organic solvent into an aqueous medium assesses the tendency of the compound to precipitate.
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Equilibration: Allow the solution to equilibrate for a defined period (e.g., 24 hours) at a constant temperature.
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Separation of Solid: Remove any precipitated solid by filtration or centrifugation.
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Quantification: Determine the concentration of the dissolved compound in the clear aqueous phase by a suitable analytical method, such as HPLC-UV. This concentration represents the kinetic solubility.
Causality Behind Experimental Choices: The kinetic solubility assay is a high-throughput method that mimics the in vivo situation where a drug, often formulated with solubilizing agents, is introduced into the aqueous environment of the gastrointestinal tract. This method provides a more physiologically relevant measure of solubility in the early stages of drug discovery compared to thermodynamic solubility.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid. The presented data, both known and computationally predicted, offer valuable insights for researchers engaged in the development of this and structurally related compounds. The detailed experimental protocols serve as a practical resource for the in-house characterization of novel chemical entities, emphasizing the importance of a thorough understanding of a molecule's fundamental properties in the journey of drug discovery and development. The combination of the isoxazole and oxetane moieties in this scaffold presents an intriguing profile that warrants further investigation for its potential therapeutic applications.
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